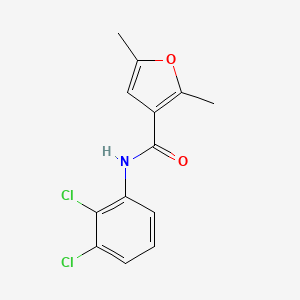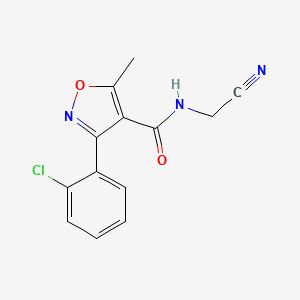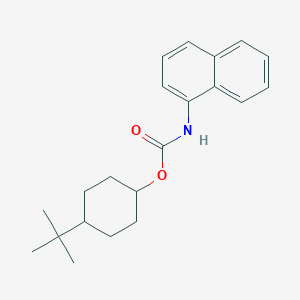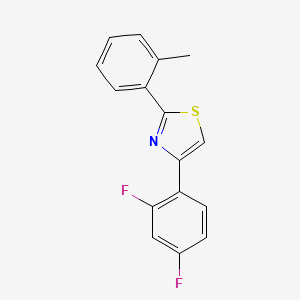![molecular formula C13H20N2O2S B4766471 5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4766471.png)
5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide
説明
5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide, also known as ETEC, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. ETEC is a thiophene derivative that belongs to the class of N-alkylated morpholine compounds. It is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes, which play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis.
作用機序
The mechanism of action of 5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide involves the inhibition of PKC enzymes, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis. PKC enzymes are activated by various stimuli, including growth factors, hormones, and neurotransmitters. The activation of PKC enzymes leads to the phosphorylation of various target proteins, which results in the modulation of cellular processes.
Biochemical and physiological effects
The inhibition of PKC by this compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by inhibiting the activation of PKC enzymes, which are involved in the regulation of cell growth and survival. In the brain, this compound has been found to reduce oxidative stress and inflammation, which are associated with neurodegenerative disorders such as Alzheimer's disease.
実験室実験の利点と制限
The use of 5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide in lab experiments has several advantages, including its high potency and selectivity for PKC enzymes. However, the synthesis of this compound is a complex and challenging process that requires expertise in organic chemistry. Furthermore, the use of this compound in lab experiments may be limited by its potential toxicity and side effects.
将来の方向性
For research on 5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide could include the development of novel synthesis methods to improve its yield and purity. Furthermore, the use of this compound in combination with other therapeutic agents could lead to synergistic effects in the treatment of various diseases. Additionally, further research is needed to explore the potential side effects and toxicity of this compound in humans.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. The inhibition of PKC by this compound has been shown to have anti-tumor effects in cancer cells and neuroprotective properties in the brain. The use of this compound in lab experiments has several advantages, but its potential toxicity and side effects may limit its use. Future research on this compound could lead to the development of novel therapeutic agents for the treatment of various diseases.
科学的研究の応用
5-ethyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. The inhibition of PKC by this compound has been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Furthermore, this compound has been found to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
5-ethyl-N-(2-morpholin-4-ylethyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-2-12-9-11(10-18-12)13(16)14-3-4-15-5-7-17-8-6-15/h9-10H,2-8H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLIRJZYQBYCCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4766399.png)
![6-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4766404.png)
![3-chloro-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4766415.png)

![N-[4-(aminosulfonyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B4766430.png)




![1-[(4-chlorophenoxy)methyl]-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-5-carboxamide](/img/structure/B4766480.png)
![2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B4766501.png)
![N-cyclohexyl-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea](/img/structure/B4766503.png)
![1-(2,5-dimethoxyphenyl)-2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)ethanone](/img/structure/B4766505.png)